Pararosaniline Hydrochloride

描述

Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992)

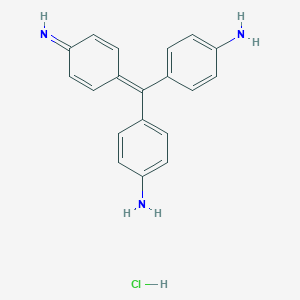

Pararosaniline is a hydrochloride that is the monohydrochloride of 4,4'-[(4-iminocyclohexa-2,5-dien-1-ylidene)methanediyl]dianiline. One of the major constituents of Basic fuchsin, together with rosanilin, magenta II and new fuchsin. It has a role as a histological dye and a fluorochrome. It contains a pararosaniline(1+).

See also: Pararosaniline (salt form of).

属性

IUPAC Name |

4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3.ClH/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15;/h1-12,20H,21-22H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQPZRLQQYSMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C=CC1=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3.ClH, C19H18ClN3 | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

479-73-2 (Parent) | |

| Record name | C.I. Basic Red 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021247 | |

| Record name | C.I. Basic Red 9 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pararosaniline hydrochloride appears as colorless to red crystals or green powder. (NTP, 1992), Red or green solid; [CAMEO] | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Basic Red 9 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2431 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 68 °F (NTP, 1992), SOL IN ALCOHOL; VERY SLIGHTLY SOL IN WATER & ETHER, Soluble in water (2-3 mg/ml), ethanol (2-25 mg/ml) ethylene glycol methyl ether (50-70 mg/ml) and methanol | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO RED CRYSTALS, Dark-green crystalline powder | |

CAS No. |

569-61-9 | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pararosaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Red 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pararosaniline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-[(4-imino-2,5-cyclohexadien-1-ylidene)methylene]bis-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Red 9 monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(4-iminocyclohexa-2,5-dienylidenemethylene)dianiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/444C2M8JKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (decomposes) (NTP, 1992), 268-270 °C (decomposes) | |

| Record name | PARAROSANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. BASIC RED 9 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2952 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pararosaniline Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Experimental Protocols, and Applications of a Versatile Triarylmethane Dye

Abstract

Pararosaniline hydrochloride, a primary component of Basic Fuchsin, is a cationic triarylmethane dye with significant applications in analytical chemistry and histology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its principal applications, and an elucidation of the underlying reaction mechanisms. Quantitative data are presented in tabular format for clarity, and key processes are visualized through logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound presents as a green to very dark green crystalline solid.[1][2][3] It is a stable compound under standard ambient conditions.[4] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₁₈ClN₃ | [5][6] |

| Molecular Weight | 323.82 g/mol | [2][7][8] |

| Appearance | Green to very dark green powder or crystals | [1][3][7] |

| Melting Point | 268-270 °C (decomposes) | [1][2][3] |

| Solubility | Soluble in water (2-3 mg/ml), ethanol (B145695) (1-25 mg/ml), ether, and diethyl ether. Very slightly soluble in cold water. | [1][9][10][11] |

| CAS Number | 569-61-9 | [2][6][7] |

| UV-Vis Absorption Maxima (λmax) | 204 nm, 236 nm, 288 nm, 542 nm | [12] |

| logP | -0.21 | [5] |

Synthesis and Preparation

Industrial Synthesis

This compound is commercially prepared through the condensation of aniline (B41778) with para-aminobenzaldehyde or by the oxidation of 4,4′-bis(aminophenyl)methane in the presence of aniline.[9]

Purification of this compound

A patented method for the purification of industrial-grade this compound involves the following steps:

-

Dissolving the industrial product in a hydrochloric acid solution with heating.

-

Cooling and filtering the mixture.

-

Neutralizing the mixed liquid with a sodium hydroxide (B78521) solution to precipitate purple crystals.

-

Reacting the purple crystal precipitate with hydrochloric acid under heated conditions to yield the final yellow-green needle-like crystals of purified this compound.[13]

Key Applications and Experimental Protocols

This compound is a versatile dye with primary applications as a biological stain and as a key reagent in the Schiff test for the detection of aldehydes.[9][14]

The Schiff Test for Aldehyde Detection

The Schiff test is a classic organic chemistry method for the qualitative and quantitative detection of aldehydes.[14][15] The test utilizes Schiff's reagent, a decolorized solution of this compound.[15] In the presence of an aldehyde, the colorless reagent develops a characteristic magenta or purple color.[14][15]

Several protocols exist for the preparation of Schiff's reagent. A common method is as follows:

Materials:

-

This compound (Basic Fuchsin)

-

Distilled water

-

Potassium metabisulfite (B1197395) (K₂S₂O₅) or Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), 1N

-

Activated charcoal

Protocol:

-

Dissolve 0.5 g of this compound in 250 mL of hot distilled water.[15]

-

Cool the solution to 50°C and add 75 mL of 1N hydrochloric acid.[15]

-

Cool the solution to 25°C and dissolve 5.0 g of sodium bisulfite.[15]

-

Stopper the flask, mix well, and store in the dark at room temperature for 24-48 hours, or until the solution turns colorless or pale yellow.[15]

-

Add 0.5 g of activated charcoal and shake vigorously for 1-2 minutes to decolorize the solution completely.[15]

-

Filter the solution through Whatman No. 1 filter paper into a clean, dark storage bottle.[15]

Materials:

-

Sample solution (dissolved in a suitable solvent like water or ethanol)

-

Schiff's reagent

-

Test tubes

Protocol:

-

Add 1-2 mL of the sample solution to a clean test tube.[15]

-

Add 1-2 mL of Schiff's reagent to the test tube.[15]

-

Gently agitate the mixture and observe for any color change at room temperature.[15]

-

A positive result for the presence of an aldehyde is indicated by the development of a pink, magenta, or purple color.[15]

The mechanism of the Schiff test involves a two-step process. First, the colored this compound is decolorized by sulfurous acid (generated from bisulfite in acidic solution). This occurs through the sulfonation of the central carbon atom, which disrupts the conjugated π-electron system responsible for its color.[14][15] The free aromatic amine groups of the now colorless adduct then react with the aldehyde to form an aldimine (Schiff base). This reaction restores a conjugated system, resulting in the characteristic magenta color.[1][2][10][14][16]

Histological Staining

This compound is a crucial component of several important histological staining techniques, including the Periodic Acid-Schiff (PAS) stain and the Feulgen stain.[17][18][19]

The PAS stain is used to detect polysaccharides such as glycogen, and other carbohydrate-rich macromolecules in tissues.[3][5][8][17] The principle of the PAS stain involves the oxidation of 1,2-glycols in carbohydrates by periodic acid to form aldehydes. These aldehydes then react with Schiff's reagent to produce a magenta color.[8][12][17]

Protocol for PAS Staining of Paraffin-Embedded Sections:

-

Deparaffinize and rehydrate tissue sections to distilled water.[5][7]

-

Oxidize in 0.5% periodic acid solution for 5 minutes.[3][5][7]

-

Rinse well in several changes of distilled water.[5]

-

Immerse in Schiff's reagent for 15-20 minutes. The sections will turn a light pink.[5]

-

Wash in lukewarm running tap water for 5-10 minutes. The sections will turn a dark pink color.[3][5]

-

Counterstain with a suitable nuclear stain, such as Mayer's hematoxylin, for 1 minute.[3][5]

-

Wash in tap water for 5 minutes.[5]

-

Dehydrate through a graded series of alcohols, clear in xylene, and mount with a synthetic mounting medium.[5]

Expected Results:

-

Glycogen, mucin, and other periodic-reactive carbohydrates: Magenta[5]

-

Nuclei: Blue[5]

-

Fungi: Purple[5]

References

- 1. How does a Schiff reagent react with an aldehyde class 11 chemistry CBSE [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Periodic Acid-Schiff Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. kumc.edu [kumc.edu]

- 6. usbio.net [usbio.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Modified Periodic Acid‐Schiff (PAS) Is an Alternative to Safranin O for Discriminating Bone–Cartilage Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ronaldschulte.nl [ronaldschulte.nl]

- 10. testbook.com [testbook.com]

- 11. stainsfile.com [stainsfile.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. stainsfile.com [stainsfile.com]

- 14. Schiff test - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Notes on Schiff Reagent and Test [unacademy.com]

- 17. biogenex.com [biogenex.com]

- 18. chemicalworlds.com [chemicalworlds.com]

- 19. FEULGEN STAINING PROTOCOL [k-state.edu]

An In-Depth Technical Guide to the Mechanism of Action of Pararosaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pararosaniline Hydrochloride is a versatile cationic triarylmethane dye with a range of applications in biological research and diagnostics. This technical guide provides a comprehensive overview of its core mechanisms of action, focusing on its well-established role in the quantitative staining of DNA, its emerging role as a modifier of RNA splicing, and its less-defined antischistosomal properties. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for the scientific community.

Mechanism of Action in DNA Quantification: The Feulgen Reaction

The most prominent application of this compound is as the key component of the Schiff reagent in the Feulgen reaction, a widely used method for the specific and quantitative staining of DNA. The mechanism is a two-step process involving acid hydrolysis followed by a colorimetric reaction with the Schiff reagent.

1.1. Step 1: Acid Hydrolysis of DNA

The initial step involves the controlled acid hydrolysis of cellular DNA, typically using hydrochloric acid (HCl). This process selectively cleaves the glycosidic bonds between purine (B94841) bases (adenine and guanine) and the deoxyribose sugar backbone. This depurination exposes the aldehyde groups of the deoxyribose sugars, which are crucial for the subsequent reaction. RNA is not affected by this hydrolysis under controlled conditions due to the presence of a hydroxyl group at the 2' position of the ribose sugar, which protects the glycosidic linkage. This specificity for DNA is a cornerstone of the Feulgen reaction's utility.

1.2. Step 2: Reaction with Schiff Reagent

The Schiff reagent is prepared by treating this compound with a reducing agent, typically sulfurous acid (SO₂), which results in the loss of its characteristic magenta color. The now colorless leucopararosaniline reacts with the exposed aldehyde groups in the hydrolyzed DNA. This reaction restores the quinoid structure of the dye, leading to the formation of a stable, magenta-colored adduct at the site of the DNA. The intensity of the resulting color is directly proportional to the amount of DNA present, allowing for quantitative analysis using techniques like microspectrophotometry or image cytometry.[1]

Diagram of the Feulgen Reaction Workflow

Caption: Workflow of the Feulgen staining protocol.

Mechanism of Action as an RNA Splicing Modifier

Recent studies have identified this compound as a potent modifier of RNA splicing, primarily investigated in the model organism Caenorhabditis elegans. The proposed mechanism involves the induction of cellular stress and the subsequent alteration of gene expression related to the splicing machinery.

2.1. Induction of Oxidative Stress

Exposure to this compound has been shown to activate the oxidative stress response in C. elegans. This is evidenced by the upregulation of genes involved in detoxification and stress resilience. It is hypothesized that this induction of oxidative stress may be a primary trigger for the observed effects on RNA splicing, potentially through the disruption of cellular homeostasis and the function of splicing-related proteins.[2]

2.2. Alteration of Splicing Regulator Gene Expression

A key aspect of this compound's effect on RNA splicing is its ability to alter the expression of crucial genes that regulate the splicing process. In C. elegans, exposure to Pararosaniline leads to the downregulation of snr-2, a gene encoding a core component of the spliceosome. The spliceosome is the cellular machinery responsible for carrying out RNA splicing. The reduction in the expression of such a critical component could directly lead to defects in the splicing process.[2]

Diagram of the Proposed RNA Splicing Modification Pathway

Caption: Proposed mechanism of Pararosaniline on RNA splicing.

Antischistosomal Activity: An Area of Ongoing Investigation

Pararosaniline has been noted for its potential as an antischistosomal agent. While the precise mechanism of action is not as well-defined as its role in the Feulgen reaction, the activity of other triarylmethane dyes against Schistosoma species provides some insights. It is hypothesized that these compounds may interfere with vital metabolic pathways of the parasite. One proposed mechanism for related compounds is the interference with hemozoin formation, a process by which the parasite detoxifies heme derived from the digestion of host hemoglobin.[3] Further research is required to elucidate the specific molecular targets of this compound in Schistosoma.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Spectrophotometric and Physicochemical Properties

| Parameter | Value | Conditions | Reference |

| Absorption Maxima (λmax) | 546 nm | Aqueous solution | [4] |

| 560 nm | 1-butanol solution | [4] | |

| 549 nm | Acidified reagent, pH 0.48 | [5] | |

| Molar Absorptivity | 0.533 AU·mL·µg⁻¹ | For formaldehyde (B43269) determination | [6] |

| Limit of Detection (LOD) | 0.17 ng/mL | HPLC-DAD | [7] |

| Limit of Quantification (LOQ) | 0.51 ng/mL | HPLC-DAD | [7] |

Table 2: Effects on C. elegans Physiology and Gene Expression

| Parameter | Concentration | Effect | Reference |

| Body Size Reduction | 0.5 mM | 7% decrease | [8] |

| 1.0 mM | 14% decrease | [8] | |

| 1.5 mM | 23% decrease | [8] | |

| 2.0 mM | 33% decrease | [8] | |

| Brood Size Reduction | 0.5 - 2.0 mM | Significant decrease | [8] |

| Gene Expression (RNA-seq) | 1.0 mM | Upregulation of detoxification and stress response genes | [2] |

| 1.0 mM | Downregulation of snr-2 (spliceosome component) | [2] |

Experimental Protocols

5.1. Preparation of Schiff Reagent (from this compound)

This protocol describes the preparation of the Schiff reagent for use in the Feulgen reaction.

Materials:

-

This compound

-

1M Hydrochloric Acid (HCl)

-

Sodium or Potassium Metabisulfite (K₂S₂O₅ or Na₂S₂O₅)

-

Activated Charcoal

-

Distilled Water

-

Glassware (Erlenmeyer flask, graduated cylinders, funnel)

-

Filter paper

Procedure:

-

Dissolve 1 g of this compound in 200 mL of boiling distilled water.

-

Shake the solution thoroughly and allow it to cool to 50°C.

-

Filter the solution.

-

To the filtrate, add 30 mL of 1N HCl.

-

Cool the solution to room temperature and add 1 g of potassium metabisulfite.

-

Stopper the flask and store it in the dark at room temperature for 24-48 hours, or until the solution becomes colorless or pale yellow.

-

If the solution is not completely decolorized, add 0.5 g of activated charcoal, shake for 1-2 minutes, and filter.

-

Store the final reagent in a tightly stoppered, dark bottle in a refrigerator.

Diagram of Schiff Reagent Preparation Workflow

Caption: Workflow for the preparation of Schiff reagent.

5.2. Quantitative Feulgen Staining Protocol

This protocol provides a general procedure for the quantitative staining of DNA in fixed cells or tissues.

Materials:

-

Fixed biological sample (e.g., tissue sections on slides, cell smears)

-

5N Hydrochloric Acid (HCl)

-

Schiff Reagent (prepared as above)

-

Sulfite wash solution (e.g., 10% potassium metabisulfite)

-

Ethanol (B145695) series (for dehydration)

-

Xylene or other clearing agent

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections): Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol to rehydrate the tissue, and finally in distilled water.

-

Acid Hydrolysis: Immerse the slides in 5N HCl at room temperature for 20-60 minutes. The optimal time may vary depending on the tissue and fixation method.

-

Rinsing: Briefly rinse the slides in cold 1N HCl and then in distilled water to stop the hydrolysis.

-

Staining: Immerse the slides in Schiff reagent in a light-proof container for 30-60 minutes at room temperature.

-

Washing: Wash the slides in three changes of freshly prepared sulfite wash solution to remove excess Schiff reagent.

-

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

-

Analysis: The intensity of the stain in the nuclei can be measured using a microdensitometer or an image analysis system to quantify the DNA content.[9]

References

- 1. Feulgen stain - Wikipedia [en.wikipedia.org]

- 2. Identification of pararosaniline as a modifier of RNA splicing in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols | PLOS Neglected Tropical Diseases [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. RNA Sequencing Experimental Analysis Workflow Using Caenorhabditis elegans | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. harvest.usask.ca [harvest.usask.ca]

- 9. benchchem.com [benchchem.com]

Pararosaniline Hydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Pararosaniline Hydrochloride

Introduction

This compound (C.I. Basic Red 9) is a triarylmethane dye, a primary component of Basic Fuchsin, widely utilized in histology as a stain and in analytical chemistry for the colorimetric detection of aldehydes (Schiff test) and sulfur dioxide.[1][2][3] Its high purity is critical for reproducible and reliable results in these applications. This technical guide provides a comprehensive overview of the core synthesis and purification methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and related fields. The guide details experimental protocols, presents quantitative data in a structured format, and includes process diagrams for clarity.

Synthesis of this compound

The industrial synthesis of this compound typically involves the condensation of aniline (B41778) with p-toluidine (B81030) in the presence of an oxidizing agent. An alternative and historically significant method is the condensation of aniline and p-aminobenzaldehyde.[2] A common modern approach involves the oxidation of 4,4'-methylenedianiline (B154101) in the presence of aniline.[3] However, a prevalent challenge with these methods is the formation of a mixture of related triarylmethane dyes and other impurities.

A patented method focuses on the purification of industrial-grade this compound, which can be considered a purification-centric synthesis of a high-purity final product from a crude starting material.[4] This process involves the conversion of the hydrochloride salt to the free base, which precipitates, leaving many impurities in the solution. The purified base is then reconverted to the high-purity hydrochloride salt.

Caption: General workflow for the synthesis of high-purity this compound from industrial-grade material.

Table 1: Summary of Synthesis Parameters

| Parameter | Value/Condition | Reference |

| Initial Dissolution | ||

| Solvent | 0.2-2.5 M HCl | [4] |

| Temperature | 80-100 °C (Water Bath) | [4] |

| Neutralization | ||

| Reagent | Sodium Hydroxide (B78521) (NaOH) Solution | [4] |

| Product | Purple Crystalline Precipitate (Base) | [4] |

| Final Salt Formation | ||

| Reagent | 0.2-1 M HCl | [4] |

| Temperature | 60-90 °C | [4] |

| Final Product Form | Yellow-green Needle-like Crystals | [4] |

Purification of this compound

Achieving high purity is essential for the analytical and histological applications of this compound. Impurities can affect staining intensity, specificity, and the sensitivity of analytical tests.[5] The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[6] For Pararosaniline, this often involves the process described in the synthesis section: dissolving the crude hydrochloride salt, precipitating the free base by adjusting the pH, and then re-forming the salt under controlled conditions to yield pure crystals.[4] Impurities can also be effectively removed from the pararosaniline free base by recrystallization before its conversion to the hydrochloride salt.[5]

Column Chromatography

Column chromatography offers a high degree of separation for complex mixtures. A method utilizing a lipophilic Sephadex LH-20 column has been described for the purification of Pararosaniline.[7] In this method, the dye, primarily in its colorless leuco-form, is solubilized in a mixed solvent system and separated from fluorescent and non-fluorescent contaminants. The main component can then be precipitated from the collected fractions.[7] High-Performance Liquid Chromatography (HPLC) is also extensively used for the analysis of Pararosaniline purity and can be adapted for preparative purification.[8][9][10]

Caption: Comparative workflows for Recrystallization and Column Chromatography purification of Pararosaniline.

Table 2: Comparison of Purification Methods

| Method | Principle | Mobile/Solvent Phase | Purity Achieved | Reference |

| Recrystallization | Differential solubility of the compound and impurities. | HCl, Water, NaOH | High (removes many soluble impurities) | [4][5] |

| Column Chromatography | Differential partitioning between stationary and mobile phases. | Dimethyl sulfoxide (B87167) / aqueous ammonia-ammonium chloride buffer (3:1) | Very High (>98% reported for carbinol base) | [7][11] |

| HPLC | High-resolution separation based on polarity. | Methanol (B129727) / 0.1% Phosphoric Acid (95:5, v/v) | Analytical Purity (>85% or >95%) | [8][10] |

Detailed Experimental Protocols

Protocol 1: Synthesis and Purification via Base Precipitation[4]

-

Dissolution: Dissolve industrial-grade this compound in a 0.2-2.5 M hydrochloric acid solution (ratio of 1.0-2.5 g per 100 mL) in a water bath heated to 80-100 °C.

-

Filtration: Once fully dissolved, cool the solution and filter to remove any insoluble impurities.

-

Neutralization: Add a sodium hydroxide solution to the filtrate to neutralize the acid. This will cause the precipitation of Pararosaniline free base as a purple crystalline solid.

-

Washing: Filter the purple precipitate and wash it with distilled water until the washings are neutral.

-

Salt Re-formation: Add the purified Pararosaniline base to a 0.2-1 M hydrochloric acid solution and heat between 60-90 °C.

-

Crystallization: Allow the solution to cool, promoting the crystallization of high-purity this compound as yellow-green, needle-like crystals.

-

Isolation: Filter the crystals and dry them overnight over a desiccant like silica (B1680970) gel.[12]

Protocol 2: Purification by Column Chromatography[7]

-

Column Preparation: Swell Sephadex LH-20 gel in the mobile phase and pack it into a suitable chromatography column.

-

Mobile Phase Preparation: Prepare a 3:1 (v/v) mixture of dimethyl sulfoxide (DMSO) and an aqueous ammonia-ammonium chloride buffer.

-

Sample Preparation: Dissolve the crude Pararosaniline dye in the mobile phase. In this solvent, the dye exists primarily in its soluble, colorless leuco-form.

-

Elution: Load the sample onto the column and elute with the mobile phase. A red-colored band containing the main component will separate from other fluorescent and non-fluorescent impurities.

-

Fraction Collection: Collect the eluant fractions corresponding to the main red-colored band.

-

Precipitation: Precipitate the pure, colorless Pararosaniline base from the collected fractions by adding an excess of dilute ammonia.

-

Conversion to Hydrochloride: The purified base can be converted to the hydrochloride salt by reacting it with hydrochloric acid as described in Protocol 1.

Protocol 3: HPLC Analysis for Purity Assessment[8][10]

-

Column: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Prepare an isocratic mobile phase of methanol and 0.1% aqueous phosphoric acid (v/v) in a 95:5 ratio.

-

Flow Rate: Set the flow rate to 0.6 mL/min.

-

Temperature: Maintain the column temperature at 23 °C.

-

Detection: Use a Diode Array Detector (DAD) or UV-Vis detector set to a wavelength of 544 nm.

-

Sample Preparation: Prepare a standard solution of this compound in methanol. Dissolve the sample to be tested in methanol.

-

Injection: Inject a 10 µL volume of the sample solution.

-

Analysis: Quantify the purity by comparing the peak area of Pararosaniline to the total area of all peaks in the chromatogram.

Conclusion

The synthesis and purification of this compound are critical for its effective use in scientific research and diagnostics. While classical synthesis routes provide the crude product, subsequent purification is mandatory for high-sensitivity applications. The choice between recrystallization and chromatographic methods depends on the initial purity of the material and the desired final purity level. Recrystallization via base precipitation is an effective method for removing significant impurities from industrial-grade material. For achieving the highest purity, particularly for analytical standards, column chromatography is the preferred method. The protocols and data presented in this guide offer a comprehensive resource for producing and verifying the quality of this compound in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Pararosaniline - Wikipedia [en.wikipedia.org]

- 3. This compound [chembk.com]

- 4. CN101397265A - this compound and preparation technology of reserving liquid - Google Patents [patents.google.com]

- 5. The determination of sulphur dioxide with rosaniline dyes - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Determination of this compound in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of Pararosaniline, Crystal Violet, and Crystal Violet Lactone on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. prepchem.com [prepchem.com]

- 12. stainsfile.com [stainsfile.com]

The Advent of a Stain: A Technical Guide to the Discovery and History of Pararosaniline in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of Pararosaniline as a biological stain. From its origins as a component of a synthetic dye mixture to its pivotal role in the quantitative staining of DNA, Pararosaniline has become an indispensable tool in histology, cytology, and molecular pathology. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a historical perspective on its development.

Discovery and Historical Development

Pararosaniline, also known as Basic Red 9 or C.I. 42500, is a triarylmethane dye that rose to prominence in the mid-19th century with the advent of synthetic dyes.[1] Initially, it was a major constituent of "basic fuchsin," a mixture of aniline (B41778) dyes including rosaniline, magenta II, and new fuchsin.[1] The development of these dyes followed the synthesis of mauveine by William Henry Perkin in 1856, which sparked the synthetic dye industry.

The specific use of Pararosaniline as a biological stain is inextricably linked to the development of the Feulgen reaction in 1924 by Robert Feulgen and H. Rossenbeck.[2] They discovered that after mild acid hydrolysis of tissues, a solution of decolorized basic fuchsin (Schiff's reagent) would specifically stain the aldehydes unmasked in deoxyribonucleic acid (DNA), producing a characteristic magenta color.[2][3] This reaction was a landmark achievement, as it provided the first method for the specific histochemical localization of DNA.[2] It was later determined that Pararosaniline is the component of basic fuchsin that yields the most reliable and intense staining in the Feulgen reaction.[1] This led to the recommendation of using pure Pararosaniline for preparing a standardized Schiff's reagent to ensure reproducible and quantitative results.[4]

Chemical Properties and Quantitative Data

Pararosaniline hydrochloride is a green crystalline solid that is slightly soluble in water.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₁₈ClN₃ |

| Molecular Weight | 323.82 g/mol [6] |

| Appearance | Green crystalline solid[5] |

| Solubility in Water | 0.26%[1] |

| Solubility in Ethanol (B145695) | 0.26%[1] |

| Absorption Maxima (λmax) | In aqueous solution: 542 nm, 544 nm, 545 nm, 546 nm[1][7][8][9]. In 50% ethanol: 545 nm[9]. With an acidic mobile phase (pH ≤ 3): 204 nm, 236 nm, 288 nm, 542 nm[6][7]. |

Synthesis of Pararosaniline

Pararosaniline can be synthesized through the condensation of aniline and p-toluidine (B81030) in the presence of an oxidizing agent. A common laboratory-scale synthesis involves the reaction of aniline and p-toluidine with nitrobenzene, which acts as the oxidizing agent, and an acid catalyst.

Experimental Protocols

Preparation of Schiff's Reagent from Pure Pararosaniline

This protocol is adapted from various sources to provide a standardized method for preparing a reliable Schiff's reagent.[4][10]

Materials:

-

This compound: 1.0 g

-

Distilled water: 200 mL

-

1N Hydrochloric acid (HCl): 20 mL

-

Sodium or potassium metabisulfite (B1197395) (Na₂S₂O₅ or K₂S₂O₅): 2.0 g

-

Activated charcoal: 0.5 g

Procedure:

-

Bring 200 mL of distilled water to a boil in a clean flask.

-

Remove from heat and immediately add 1.0 g of this compound. Swirl to dissolve. The solution will be a deep magenta color.

-

Cool the solution to 50°C.

-

Filter the solution through filter paper into a clean, amber glass-stoppered bottle.

-

To the filtrate, add 20 mL of 1N HCl and mix.

-

Add 2.0 g of sodium or potassium metabisulfite and dissolve completely.

-

Stopper the bottle tightly and store it in the dark at room temperature for 24-48 hours. The solution should become straw-colored or colorless.

-

If the solution is not completely decolorized, add 0.5 g of activated charcoal, shake vigorously for 1-2 minutes, and then filter through a coarse filter paper into a final, clean, dark storage bottle.

-

The reagent is now ready to use and should be stored in a refrigerator. A faint pink or straw color is acceptable.

The Feulgen Staining Protocol for DNA

This protocol outlines the steps for the specific staining of DNA in tissue sections or cell preparations.[2][3][11]

Materials:

-

Fixed tissue sections or cell smears on slides

-

5N Hydrochloric acid (HCl)

-

Schiff's reagent (prepared as above)

-

Sulfite (B76179) wash solution (10% sodium or potassium metabisulfite)

-

Distilled water

-

Graded series of ethanol (e.g., 70%, 95%, 100%)

-

Xylene or other clearing agent

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Acid Hydrolysis: Place the slides in 5N HCl at room temperature for 20-60 minutes. The optimal hydrolysis time may need to be determined empirically for different tissues and fixatives.

-

Rinsing: Rinse the slides thoroughly in several changes of distilled water to stop the hydrolysis.

-

Staining with Schiff's Reagent: Immerse the slides in Schiff's reagent in a light-proof container for 30-60 minutes at room temperature. DNA-containing structures will stain a magenta or reddish-purple color.

-

Washing: Transfer the slides directly to a sulfite wash solution for 1-2 minutes to remove excess Schiff's reagent. This can be repeated 2-3 times.

-

Final Rinse: Wash the slides in running tap water for 5-10 minutes.

-

Counterstaining (Optional): A counterstain such as Light Green or Fast Green can be used to stain the cytoplasm.

-

Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

Mechanism of the Feulgen Reaction

The Feulgen reaction is a two-step process that results in the specific staining of DNA.

-

Acid Hydrolysis: The initial step involves treating the fixed tissue with a mild acid, typically hydrochloric acid.[2] This selectively cleaves the glycosidic bonds between purine (B94841) bases (adenine and guanine) and the deoxyribose sugar in the DNA backbone.[3] This process unmasks the aldehyde groups of the sugar molecules.[3] RNA is not hydrolyzed under these conditions and therefore does not stain.[3]

-

Staining with Schiff's Reagent: The tissue is then incubated with Schiff's reagent. The free aldehyde groups generated in the DNA during hydrolysis react with the colorless leucosulfonic acid form of Pararosaniline in the Schiff's reagent.[3] This reaction restores the quinoid structure of the dye, resulting in the formation of a stable, intensely colored magenta product at the site of the DNA.[3] The intensity of the resulting stain is directly proportional to the amount of DNA present, allowing for quantitative analysis.[3]

Applications in Research and Drug Development

The specificity and stoichiometry of the Feulgen reaction have made Pararosaniline a valuable tool in various fields:

-

Quantitative Cytophotometry: The intensity of the Feulgen stain is proportional to the DNA content, enabling the determination of the DNA ploidy of cell populations. This is particularly important in cancer research and diagnostics for assessing malignancy and prognosis.

-

Cell Cycle Analysis: By measuring the DNA content of individual nuclei, the distribution of cells in different phases of the cell cycle (G1, S, G2/M) can be determined.

-

Chromatin Structure Analysis: The Feulgen reaction can be used to study changes in chromatin condensation and organization under different physiological and pathological conditions.

-

Toxicology and Drug Development: The genotoxic effects of certain drugs and environmental agents can be assessed by quantifying DNA damage and alterations in nuclear morphology using Feulgen staining. While Pararosaniline itself is classified as a possible human carcinogen (Group 2B) by IARC, its use in controlled laboratory settings with appropriate safety measures is well-established.[12]

Conclusion

From its origins as a component of a vibrant synthetic dye to its refined application as a precise and quantitative biological stain, Pararosaniline has played a crucial role in advancing our understanding of cell biology and pathology. Its enduring legacy is cemented in the Feulgen reaction, a technique that continues to be a cornerstone of quantitative histology and cytology. For researchers and scientists in drug development and related fields, a thorough understanding of the history, chemistry, and application of Pararosaniline is essential for leveraging this powerful tool in their investigative pursuits.

References

- 1. stainsfile.com [stainsfile.com]

- 2. A brief history of the Feulgen reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pararosaniline - Wikipedia [en.wikipedia.org]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. UV-Vis Spectrum of Pararosaniline | SIELC Technologies [sielc.com]

- 8. Determination of this compound in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Absorption [Pararosaniline] | AAT Bioquest [aatbio.com]

- 10. stainsfile.com [stainsfile.com]

- 11. sites.ohio.edu [sites.ohio.edu]

- 12. benchchem.com [benchchem.com]

Pararosaniline Hydrochloride: A Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Pararosaniline Hydrochloride in a range of common laboratory solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination and key applications, and visualizations of relevant chemical pathways and workflows.

Quantitative Solubility Data

The solubility of this compound can vary based on factors such as temperature, pH, and the purity of both the solute and the solvent. The data presented below is a summary of values reported across various technical sources. It is recommended to determine the solubility under specific experimental conditions for precise applications.

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Observations and Remarks |

| Water | H₂O | 0.2 - 0.3[1] | Some sources report lower solubility, describing it as "slightly soluble" or "very slightly soluble".[2] The pH of the water can significantly impact solubility. |

| Ethanol | C₂H₅OH | 0.2 - 2.5[1] | This compound shows good solubility in ethanol, making it a suitable solvent for preparing stock solutions for various staining procedures. |

| Methanol | CH₃OH | Soluble[3] | Specific quantitative data is limited, but it is generally reported as soluble. |

| Ethylene Glycol Methyl Ether | C₃H₈O₂ | 5.0 - 7.0[1] | Exhibits high solubility in this solvent. |

| Diethyl Ether | (C₂H₅)₂O | Very slightly soluble[1] | This compound has poor solubility in non-polar ethers. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | While specific quantitative data is not readily available in all sources, it is known to be soluble in DMSO, a common solvent for organic compounds in biological assays. |

Experimental Protocols

Determination of Solubility: The Shake-Flask Method

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Section 105, "Water Solubility," and can be applied to other solvents.[4][5][6][7] This method is a globally recognized standard for determining the saturation mass concentration of a substance in a solvent.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., distilled water, ethanol)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator with a shaker

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing the solvent. The excess solid should be visible to ensure saturation.

-

Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration in the liquid phase does not change over time).[8][9][10][11][12]

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully transfer an aliquot of the supernatant to a centrifuge tube.

-

Centrifuge the aliquot at a high speed to pellet any remaining suspended microcrystals.

-

-

Analysis of the Saturated Solution:

-

Carefully withdraw a known volume of the clear supernatant from the centrifuge tube.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a calibrated spectrophotometer at its maximum absorbance wavelength (λmax ≈ 540-550 nm) or a validated HPLC method.[13][14]

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in grams per 100 mL ( g/100 mL) or other appropriate units.

-

Preparation of Schiff's Reagent

Schiff's reagent is a crucial reagent for the detection of aldehydes and is widely used in histological stains like the Feulgen stain and the Periodic acid-Schiff (PAS) stain.[1][2][15][16][17][18][19][20][21][22]

Objective: To prepare a decolorized solution of this compound that will react with aldehydes to produce a characteristic magenta color.

Materials:

-

This compound (Basic Fuchsin)

-

Hydrochloric acid (HCl), 1N

-

Sodium or Potassium Metabisulfite (B1197395) (Na₂S₂O₅ or K₂S₂O₅)

-

Activated charcoal

-

Distilled water

-

Erlenmeyer flask

-

Stirring bar and magnetic stir plate

-

Filter paper

Procedure:

-

Dissolving the Dye:

-

Bring 200 mL of distilled water to a boil and then remove from heat.

-

Add 1.0 g of this compound to the hot water and stir until it is completely dissolved.[1]

-

-

Decolorization:

-

Cool the solution to 50 °C.

-

Add 2.0 g of sodium or potassium metabisulfite and 10 mL of 1N HCl.

-

Stopper the flask and stir the solution until the metabisulfite is dissolved.

-

Store the solution in the dark at room temperature for 12-24 hours. The solution should become pale yellow or colorless.

-

-

Clarification:

-

Add 0.5 g of activated charcoal to the decolorized solution.

-

Shake vigorously for one minute.

-

Filter the solution through filter paper to remove the charcoal.

-

-

Storage:

-

Store the final Schiff's reagent in a tightly stoppered, dark bottle in a refrigerator.

-

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

Preparation and Reaction of Schiff's Reagent

This diagram outlines the process of preparing Schiff's reagent from this compound and its subsequent reaction with an aldehyde to produce a colored adduct.

Caption: The chemical transformation of Pararosaniline HCl into Schiff's reagent and its reaction with an aldehyde.

References

- 1. FEULGEN STAINING PROTOCOL [k-state.edu]

- 2. Feulgen stain - Wikipedia [en.wikipedia.org]

- 3. columbia.edu [columbia.edu]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Determination of this compound in workplace air - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. stainsfile.com [stainsfile.com]

- 16. stainsfile.com [stainsfile.com]

- 17. newcomersupply.com [newcomersupply.com]

- 18. uzhnu.edu.ua [uzhnu.edu.ua]

- 19. benchchem.com [benchchem.com]

- 20. escholarship.org [escholarship.org]

- 21. quora.com [quora.com]

- 22. kumc.edu [kumc.edu]

A Technical Guide to Pararosaniline Hydrochloride vs. Basic Fuchsin in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of biological staining, the terms Pararosaniline and Basic Fuchsin are often used interchangeably, yet they represent distinct entities with significant implications for experimental outcomes. This technical guide provides an in-depth comparison of Pararosaniline Hydrochloride and Basic Fuchsin, elucidating their chemical differences, performance characteristics, and specific applications in key staining protocols. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical relationships, this document aims to equip researchers with the knowledge to make informed decisions in their selection and use of these vital laboratory reagents.

Core Distinctions: Composition and Chemical Identity

The primary difference between this compound and Basic Fuchsin lies in their composition. Basic Fuchsin is not a single chemical entity but rather a mixture of triarylmethane dyes.[1][2][3][4] Conversely, this compound is a specific, purified chemical compound that is a major component of Basic Fuchsin.[5][6][7][8]

-

Basic Fuchsin: A variable mixture of:

-

This compound: A single, defined molecule with the chemical formula C₁₉H₁₈ClN₃.[7] It is also known by several synonyms including Basic Red 9, Parafuchsin, and C.I. 42500.[10]

The variable composition of Basic Fuchsin from different vendors or even different batches can lead to inconsistencies in staining performance.[3] For techniques that rely on a specific chemical reaction, such as the preparation of Schiff's reagent, the purity of the dye is paramount.

References

- 1. New fuchsin (C. I. 42520), 25 g, CAS No. 3248-91-7 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 2. New fuchsine - Wikipedia [en.wikipedia.org]

- 3. New fuchsin (C. I. 42520), 50 g, CAS No. 3248-91-7 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 4. stainsfile.com [stainsfile.com]

- 5. The battle for magenta | Feature | RSC Education [edu.rsc.org]

- 6. stainsfile.com [stainsfile.com]

- 7. Magenta II | C21H22ClN3 | CID 5463951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3248-91-7 CAS | NEW FUCHSIN | Biological Stains and Dyes | Article No. 04850 [lobachemie.com]

- 9. magenta II(1+) | C21H22N3+ | CID 78409228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Core Components of Basic Fuchsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Fuchsin, a vibrant magenta dye, is a cornerstone reagent in histology, microbiology, and analytical chemistry. Its utility in classic staining procedures such as the Gram stain, Ziehl-Neelsen stain, and the Feulgen reaction underscores its importance in visualizing cellular structures and identifying microorganisms. However, the efficacy and reproducibility of these techniques are intrinsically linked to the chemical composition of the Basic Fuchsin used. This technical guide provides an in-depth exploration of the core components of Basic Fuchsin, offering quantitative data, detailed experimental protocols for its analysis, and visualizations of its chemical relationships and analytical workflows.

Basic Fuchsin is not a single chemical entity but a mixture of four distinct triaminotriphenylmethane dye analogs: pararosaniline, rosaniline, new fuchsin, and magenta II.[1][2][3] The relative proportions of these components can vary significantly between different commercial batches and manufacturers, leading to variability in staining outcomes.[1][3][4] For instance, formulations intended for the preparation of Schiff reagent for the Feulgen reaction require a high concentration of pararosaniline for optimal performance.[1][3]

Core Components of Basic Fuchsin

The four primary constituents of Basic Fuchsin are closely related structurally, differing only in the number and position of methyl groups on their aromatic rings. This subtle variation in molecular structure influences their spectral properties and staining characteristics.

Quantitative Data Summary

The precise composition of Basic Fuchsin is often proprietary and subject to batch-to-batch variation. However, the key physicochemical properties of its principal components are well-documented. The following table summarizes this information for easy comparison.

| Component | C.I. Name | C.I. Number | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) |

| Pararosaniline | Basic Red 9 | 42500 | C₁₉H₁₈N₃Cl | 323.83 | 545 |

| Rosaniline | Basic Violet 14 | 42510 | C₂₀H₂₀N₃Cl | 337.85 | 549-552 |

| New Fuchsin | Basic Violet 2 | 42520 | C₂₂H₂₄N₃Cl | 365.90 | 563 |

| Magenta II | - | - | C₂₁H₂₂N₃Cl | 351.88 | - |

Note: λmax values can vary slightly depending on the solvent and measurement conditions.

Chemical Structures and Relationships

The structural relationship between the core components of Basic Fuchsin is illustrated in the diagram below. The progressive addition of methyl groups to the aromatic rings of the pararosaniline base structure gives rise to rosaniline, magenta II, and new fuchsin.

Experimental Protocols for Component Analysis

The analysis of the composition of Basic Fuchsin is crucial for quality control and ensuring the reliability of staining procedures. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two common techniques employed for this purpose.

Thin Layer Chromatography (TLC) for Component Separation

TLC offers a rapid and cost-effective method for the qualitative separation of the four main analogs of Basic Fuchsin.

Methodology:

-

Plate Preparation: Use reverse-phase TLC plates.

-

Sample Preparation: Prepare a dilute solution of the Basic Fuchsin sample in a volatile solvent such as methanol.

-

Spotting: Carefully spot the prepared sample solution onto the baseline of the TLC plate.

-

Development: Develop the plate in a sealed chromatography tank containing a solvent system of 25% methanol, 10% ammonium (B1175870) hydroxide, and 65% distilled water .[1]

-

Visualization: The components, being colored, will be visible as distinct spots after the development is complete.

-

Analysis: Calculate the Retention Factor (Rf) for each spot. The expected Rf values are:

-

Pararosaniline: 0.54

-

Rosaniline: 0.41

-

Magenta II: 0.31

-

New Fuchsin: 0.19[1]

-

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC provides a more robust and quantitative method for determining the precise composition of Basic Fuchsin.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector is required.

-

Mobile Phase: A common mobile phase consists of a mixture of methanol, water, and glacial acetic acid in the ratio of 66:24:10 (v/v/v) .[5]

-

Sample Preparation: Accurately weigh and dissolve the Basic Fuchsin sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 545 nm.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The separated components will appear as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that component. By running standards of the pure components, a calibration curve can be generated to quantify the percentage of each analog in the Basic Fuchsin sample.

Conclusion

A thorough understanding of the chemical composition of Basic Fuchsin is paramount for researchers, scientists, and drug development professionals who rely on its staining properties. The inherent variability in the proportions of its four core components—pararosaniline, rosaniline, new fuchsin, and magenta II—necessitates robust analytical methods for quality control. The TLC and HPLC protocols detailed in this guide provide the necessary tools for both qualitative and quantitative analysis, enabling users to ensure the consistency and reliability of their experimental outcomes. By characterizing the specific composition of the Basic Fuchsin batches used, researchers can better control for variables in their staining procedures, leading to more accurate and reproducible results.

References

An In-depth Technical Guide on the Safety and Handling of Pararosaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Pararosaniline hydrochloride, also known as Basic Red 9, is a triarylmethane dye with a wide range of applications in laboratory and industrial settings.[1][2] It serves as a biological stain, a component in the Schiff reagent for the detection of aldehydes, and is used in the textile, printing, and paper industries.[2] Despite its utility, this compound presents several health hazards that necessitate strict safety and handling protocols. This guide provides a comprehensive overview of its properties, hazards, and the necessary precautions for its safe use in a professional research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the potential for serious health effects. It is crucial to be aware of its classifications to ensure appropriate handling.

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B , indicating it is "possibly carcinogenic to humans".[1][3] The National Toxicology Program (NTP) also lists it as "reasonably anticipated to be a human carcinogen".[1][3]

-

Mutagenicity: The substance has demonstrated mutagenic effects in both mammalian somatic cells and bacteria/yeast.[1]

-

Organ Toxicity: this compound may cause damage to the blood, liver, spleen, and thyroid.[1]

-

Acute Toxicity: It is hazardous in case of ingestion, inhalation, and skin contact (permeator).[1] It can also cause eye irritation.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value |

| CAS Number | 569-61-9[1][4][5][6] |

| Molecular Formula | C₁₉H₁₈ClN₃ or C₁₉H₁₇N₃·HCl[1][7] |

| Molecular Weight | 323.83 g/mol [1][4] |

| Appearance | Dark green crystalline powder[1] or colorless to red crystals.[4] |

| Odor | Odorless[1] |

| Melting Point | Decomposes at 268-270 °C (514.4-518 °F)[1][3] |

| Solubility | Very slightly soluble in cold water; soluble in alcohol.[1] |

| Stability | Stable under normal conditions.[7] |

Toxicological Data

The following table summarizes the available acute toxicity data for this compound.

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 5000 mg/kg[1][5] |

| TDLO | Rat | Oral | 18,200 mg/kg / 13 weeks[5] |

Experimental Protocols for Safe Handling

Adherence to established protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

4.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use process enclosures or local exhaust ventilation to maintain airborne levels below exposure limits.[1] Work should be conducted in a chemical fume hood.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[7] Eyewash stations should be readily available.[7]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., PVC or rubber).[1][8]

-

Respiratory Protection: If ventilation is insufficient or dust is generated, use a NIOSH/MSHA-approved respirator.[1][7]

4.3. Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Keep away from heat and sources of ignition.[1]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1][7] Store locked up.[5][7][9] The product is incompatible with oxidizing agents, reducing agents, acids, and alkalis.[1]

4.4. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1][7]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1]

4.5. Accidental Release Measures

-

Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements.[1]

-

Large Spill: Use a shovel to put the material into a convenient waste disposal container. Avoid raising dust.[1] Ventilate the area and wash the spill site after material pickup is complete.

Visual Guides for Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.

Caption: Workflow for responding to a this compound spill.

Conclusion

This compound is a valuable chemical for various research applications, but its potential health hazards demand careful and informed handling. By implementing stringent safety protocols, including the consistent use of appropriate personal protective equipment, proper engineering controls, and adherence to emergency procedures, researchers can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a culture of safety in the laboratory. Always refer to the most current Safety Data Sheet (SDS) for this chemical before use.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C19H18ClN3 | CID 11292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. carlroth.com [carlroth.com]

- 7. westliberty.edu [westliberty.edu]

- 8. rowe.com.au [rowe.com.au]

- 9. lobachemie.com [lobachemie.com]

The Core Principles of Schiff's Reagent: A Technical Guide Using Pararosaniline for Researchers

For researchers, scientists, and drug development professionals, understanding the foundational principles of histochemical staining is paramount for accurate and reproducible results. Schiff's reagent, a cornerstone of aldehyde detection, remains a vital tool in various biological and chemical applications. This in-depth technical guide elucidates the core principles of Schiff's reagent, with a specific focus on its preparation and reaction mechanism using pararosaniline.

Introduction to Schiff's Reagent and Pararosaniline

Schiff's reagent is a colorless solution that develops a characteristic magenta or purple color in the presence of aldehydes.[1][2] This colorimetric test, developed by Hugo Schiff, is a widely used method for the qualitative and quantitative detection of aldehydes in various scientific fields, including histology and analytical chemistry.[1][3] The reagent is prepared by treating a dye, such as basic fuchsin, with a reducing agent, typically sulfurous acid generated from sodium bisulfite or metabisulfite (B1197395).[1][4]

Pararosaniline, a primary component of basic fuchsin, is a triarylmethane dye that is considered the most suitable component for preparing Schiff's reagent for many applications due to its well-defined chemical structure, which lacks the methyl groups present in other fuchsin constituents.[1][4][5] This leads to more consistent and reproducible results.[5]

The Chemistry of Schiff's Reagent: Preparation and Reaction Mechanism

The preparation of Schiff's reagent involves the decolorization of pararosaniline by sulfurous acid. This process disrupts the conjugated π-electron system of the dye, leading to the loss of its characteristic magenta color.[1][3] The subsequent reaction with an aldehyde restores a conjugated system, resulting in the formation of a new, intensely colored chromophore.[3]

Preparation of Schiff's Reagent from Pararosaniline